molecular formula C16H11BrClN3O3 B11615738 N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide

N'-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide

Cat. No.: B11615738
M. Wt: 408.6 g/mol
InChI Key: VIAMARUGWVCMTQ-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, bromination, and subsequent condensation with a hydrazide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups, leading to a variety of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a range of analogs with varying biological activities.

Scientific Research Applications

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-tert-butyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N’-[(3Z)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

Molecular Formula

C16H11BrClN3O3

Molecular Weight

408.6 g/mol

IUPAC Name

N-(5-bromo-2-hydroxy-1-methylindol-3-yl)imino-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C16H11BrClN3O3/c1-21-12-4-2-8(17)6-10(12)14(16(21)24)19-20-15(23)11-7-9(18)3-5-13(11)22/h2-7,22,24H,1H3

InChI Key

VIAMARUGWVCMTQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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